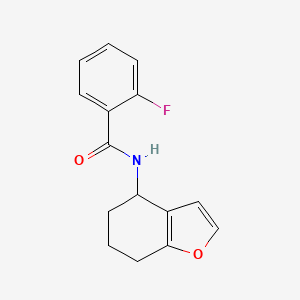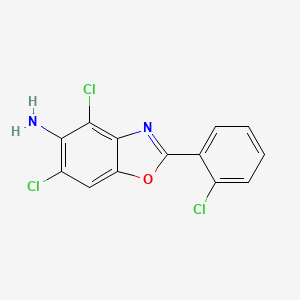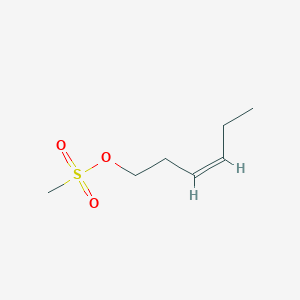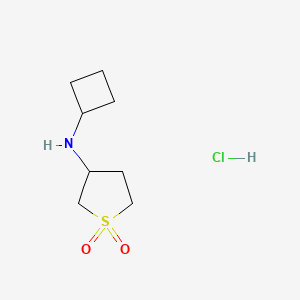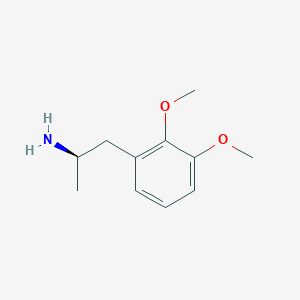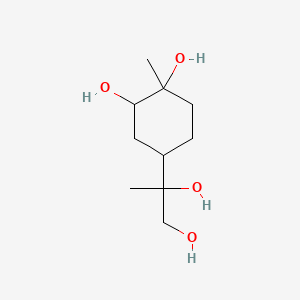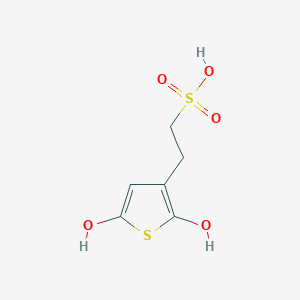
Hydroxylamine, N-fluoren-3-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, N-fluoren-3-yl- is an organic compound with the molecular formula C13H11NO It is a derivative of hydroxylamine where the hydroxylamine nitrogen is bonded to a fluorenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxylamine, N-fluoren-3-yl- can be synthesized through several methods. One common approach involves the reaction of fluorenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of hydroxylamine, N-fluoren-3-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, advancements in catalytic processes and green chemistry principles are being explored to make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine, N-fluoren-3-yl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso-fluorene or nitro-fluorene derivatives.
Reduction: Fluoren-3-ylamine.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
Hydroxylamine, N-fluoren-3-yl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound is studied for its potential as a mutagenic agent due to its ability to modify nucleic acids.
Medicine: Research is ongoing to explore its potential as an antibacterial and antiviral agent.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism by which hydroxylamine, N-fluoren-3-yl- exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. It can modify nucleic acids by forming adducts with DNA bases, leading to mutations. Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Hydroxylamine, N-fluoren-3-yl- can be compared with other hydroxylamine derivatives such as:
Hydroxylamine-O-sulfonic acid: Used in electrophilic amination reactions.
N-tert-butylhydroxylamine: Commonly used in organic synthesis.
N,N-dimethylhydroxylamine: Used as a reagent in various chemical reactions.
Uniqueness
What sets hydroxylamine, N-fluoren-3-yl- apart is its fluorenyl group, which imparts unique electronic and steric properties, making it a valuable reagent in organic synthesis and a potential candidate for various biological applications .
Propriétés
Numéro CAS |
51029-30-2 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
N-(9H-fluoren-3-yl)hydroxylamine |
InChI |
InChI=1S/C13H11NO/c15-14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14-15H,7H2 |
Clé InChI |
WYOYIFLMPSCKAE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)NO)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


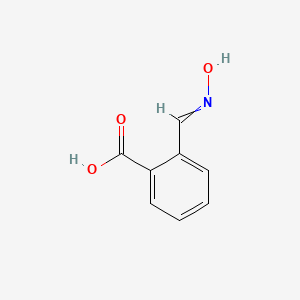
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
